![molecular formula C8H6ClN3O2 B1296384 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid CAS No. 64068-07-1](/img/structure/B1296384.png)

2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

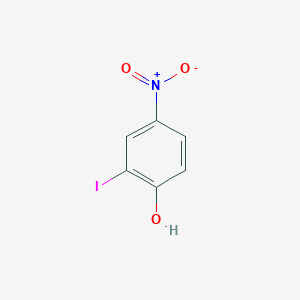

2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid is a novel ligand-scaffold that has been identified in studies expanding the structural diversity of available ligands for the high-affinity GHB binding sites . It leads to analogues with relatively high affinity (Ki 0.19–2.19 μM) and >50 times selectivity for the [3H]NCS-382 over [3H]muscimol binding sites .

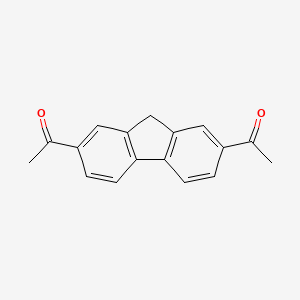

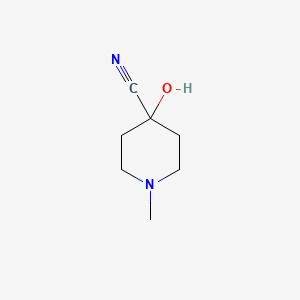

Molecular Structure Analysis

The molecular formula of 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid is C8H6ClN3O2 . The InChI string is InChI=1S/C8H6ClN3O2/c9-6-1-2-7-10-5 (3-8 (13)14)4-12 (7)11-6/h1-2,4H,3H2, (H,13,14) and the Canonical SMILES string is C1=CC (=NN2C1=NC (=C2)CC (=O)O)Cl .Physical And Chemical Properties Analysis

The molecular weight of 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid is 211.60 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The topological polar surface area is 67.5 Ų .科学的研究の応用

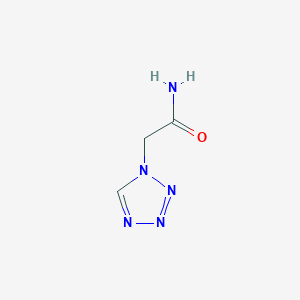

Application 1: Fluorescence Imaging

- Specific Scientific Field : Biomedical Science and Biology .

- Summary of the Application : This compound has been used as a fluorescent probe for monitoring pH changes . Fluorescent probes based on organic small molecules play significant roles in biomedical science and biology as they are non-invasive, highly sensitive, and selective .

- Methods of Application or Experimental Procedures : The probe was used without further purification. B-R buffer/DMSO solution was used in all fluorescence experiments and left at room temperature for 10 min before measurement .

- Results or Outcomes : With the increasing of H+ concentration, the absorption of the probe at 285 nm increased dramatically while the absorption at 320 nm decreased and almost no change was observed when pH was higher than 6 . The probe shows extremely short response time (˂ 10 s) and high selectivity . Furthermore, the probe was successfully applied to detect intracellular H+ in yeast .

Application 2: pH Monitoring

- Specific Scientific Field : Biomedical Science and Biology .

- Summary of the Application : This compound has been used as a fluorescent probe for monitoring pH changes . Fluorescent probes based on organic small molecules play significant roles in biomedical science and biology as they are non-invasive, highly sensitive, and selective .

- Methods of Application or Experimental Procedures : The probe was used without further purification. B-R buffer/DMSO solution was used in all fluorescence experiments and left at room temperature for 10 min before measurement .

- Results or Outcomes : With the increasing of H+ concentration, the absorption of the probe at 285 nm increased dramatically while the absorption at 320 nm decreased and almost no change was observed when pH was higher than 6 . The probe shows extremely short response time (˂ 10 s) and high selectivity . Furthermore, the probe was successfully applied to detect intracellular H+ in yeast .

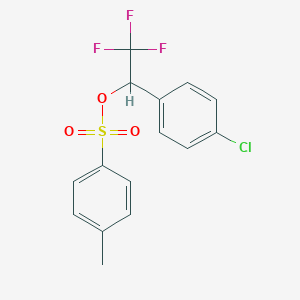

Application 3: TAK1 Kinase Inhibitor

- Specific Scientific Field : Medical Chemistry and Biochemistry .

- Summary of the Application : This compound has been used as a TAK1 kinase inhibitor . TAK1 kinase inhibitors have been widely used in medical chemistry and biochemistry because of their extensive biological and pharmacological activities .

- Methods of Application or Experimental Procedures : The inhibitor was used without further purification. Its structure was confirmed by 1H NMR and 13C NMR spectra .

- Results or Outcomes : The inhibitor has been shown to enhance the water solubility and metabolic stability of a drug and improve its bioavailability . Morpholines can also be used to enhance the receptor binding affinity of a drug by engaging in additional hydrogen-bonding interactions with the protein target .

特性

IUPAC Name |

2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2/c9-6-1-2-7-10-5(3-8(13)14)4-12(7)11-6/h1-2,4H,3H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMOMJMMXKDFINU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN2C1=NC(=C2)CC(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60315687 |

Source

|

| Record name | (6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60315687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid | |

CAS RN |

64068-07-1 |

Source

|

| Record name | NSC296232 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296232 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60315687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。